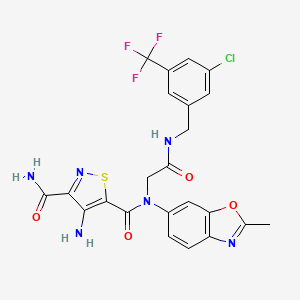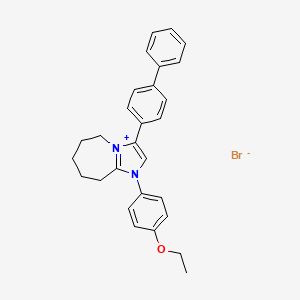
Antibacterial agent 101
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial Agent 101 is a novel compound designed to combat bacterial infections. It has shown promising results in preclinical studies, particularly against multidrug-resistant bacteria. This compound is part of a new generation of antibacterial agents that aim to address the growing issue of antibiotic resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 101 involves a multi-step process. The initial step includes the formation of a core structure through a condensation reaction between a primary amine and a carboxylic acid. This is followed by a series of functional group modifications, including halogenation and alkylation, to enhance its antibacterial properties. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for cost-effectiveness and yield. The process involves large-scale reactors and continuous flow systems to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: Antibacterial Agent 101 undergoes several types of chemical reactions, including:
Oxidation: This reaction is facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxides that enhance the compound’s stability.
Reduction: Reduction reactions, often using sodium borohydride, are employed to modify specific functional groups, improving the compound’s efficacy.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by more reactive groups to increase antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties tailored for specific bacterial targets.
Scientific Research Applications
Antibacterial Agent 101 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and membranes, providing insights into bacterial physiology.
Medicine: Potential therapeutic agent for treating infections caused by multidrug-resistant bacteria.
Industry: Incorporated into coatings and materials to prevent bacterial contamination and biofilm formation.
Mechanism of Action
The mechanism of action of Antibacterial Agent 101 involves multiple pathways:
Molecular Targets: The compound targets bacterial ribosomes, inhibiting protein synthesis. It also disrupts the integrity of bacterial cell membranes.
Pathways Involved: By binding to the ribosomal subunits, this compound prevents the translation of essential proteins, leading to bacterial cell death. Additionally, it induces the production of reactive oxygen species, further damaging bacterial cells.
Comparison with Similar Compounds
Penicillin: Like Antibacterial Agent 101, penicillin targets bacterial cell walls but through a different mechanism involving the inhibition of peptidoglycan synthesis.
Tetracycline: Both compounds inhibit protein synthesis, but tetracycline binds to a different site on the ribosome.
Ciprofloxacin: This compound targets bacterial DNA gyrase, whereas this compound primarily affects protein synthesis and membrane integrity.
Uniqueness: this compound stands out due to its dual mechanism of action, targeting both ribosomal function and membrane integrity. This dual action reduces the likelihood of resistance development compared to single-target antibiotics.
Properties
Molecular Formula |
C28H29BrN2O |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide |
InChI |
InChI=1S/C28H29N2O.BrH/c1-2-31-26-18-16-25(17-19-26)30-21-27(29-20-8-4-7-11-28(29)30)24-14-12-23(13-15-24)22-9-5-3-6-10-22;/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
IZRDZPWQIUATSS-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


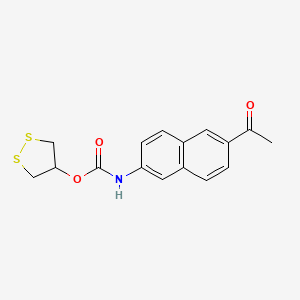
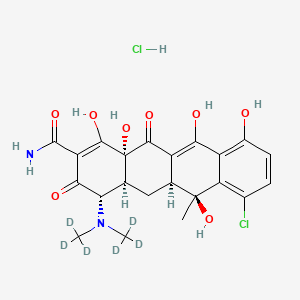
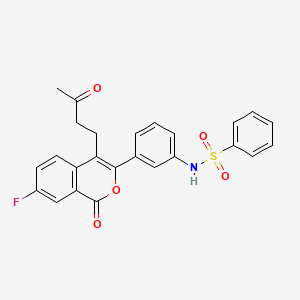
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)
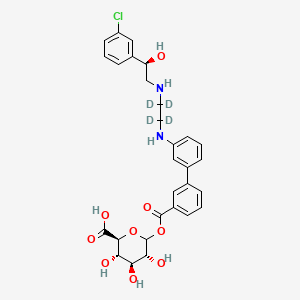

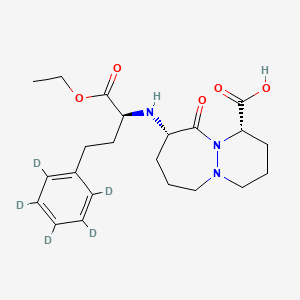
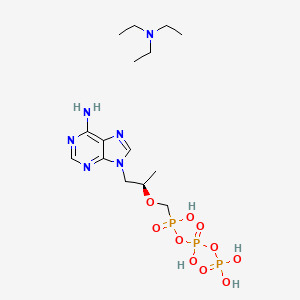

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
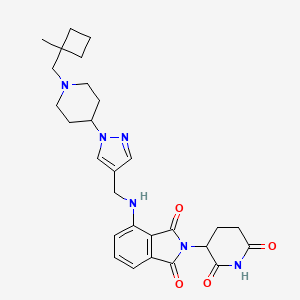
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)
